乳香醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Incensole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, incensole has been shown to interact with brain-derived neurotrophic factor (BDNF), glial fibrillary acidic protein (GFAP), and cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These interactions are primarily anti-inflammatory and neuroprotective, reducing oxidative stress and promoting neuronal health.

Cellular Effects

Incensole exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to reduce inflammation and oxidative stress, thereby protecting against neurodegenerative conditions . Incensole also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it enhances the expression of BDNF, which is crucial for neuronal survival and function .

Molecular Mechanism

The molecular mechanism of incensole involves its binding interactions with specific biomolecules. It inhibits the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby reducing inflammation . Additionally, incensole activates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative damage . These actions collectively contribute to its neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of incensole have been studied over time. It has been found to be relatively stable, with its anti-inflammatory and neuroprotective effects persisting over extended periods . Long-term studies have shown that incensole can maintain its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of incensole vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects without any adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Incensole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for optimizing the therapeutic use of incensole and predicting its pharmacokinetics .

Transport and Distribution

Within cells and tissues, incensole is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For instance, incensole has been shown to accumulate in the brain, where it exerts its neuroprotective effects .

Subcellular Localization

The subcellular localization of incensole is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, incensole localizes to the mitochondria and endoplasmic reticulum, where it helps mitigate oxidative stress and maintain cellular homeostasis .

准备方法

相似化合物的比较

属性

CAS 编号 |

22419-74-5 |

|---|---|

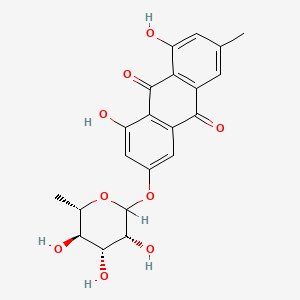

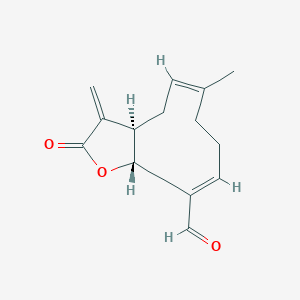

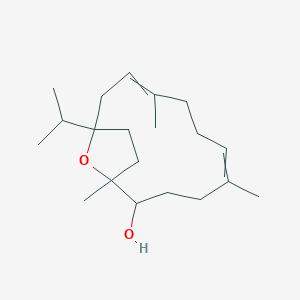

分子式 |

C20H34O2 |

分子量 |

306.5 g/mol |

IUPAC 名称 |

(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol |

InChI |

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t18-,19+,20+/m0/s1 |

InChI 键 |

SSBZLMMXFQMHDP-REDNKFHQSA-N |

手性 SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C |

SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

规范 SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。